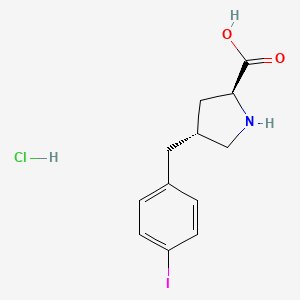

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1049744-44-6) is a proline-derived heterocyclic compound with a 4-iodobenzyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₄NO₂I·HCl, and it has a molecular weight of 367.61 g/mol . Its iodine substituent enhances its utility in radiolabeling and structural studies .

Properties

IUPAC Name |

(2S,4R)-4-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2.ClH/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9;/h1-4,9,11,14H,5-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESGTQHFGMTWQG-XQKZEKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=C(C=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376053 | |

| Record name | (4R)-4-[(4-Iodophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049744-44-6 | |

| Record name | (4R)-4-[(4-Iodophenyl)methyl]-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

- The hydroxyl or protected pyrrolidine intermediate is activated by treatment with strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form the corresponding alkoxide or lithium alkoxide.

- This activated intermediate undergoes nucleophilic substitution with 4-iodobenzyl halide (alkylating reagent) in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to facilitate the reaction in biphasic systems.

- The alkylation can be performed either directly on the protected compound or after removal of protecting groups, depending on the desired stereochemical outcome.

Avoiding Racemization

- Direct alkylation of the chiral pyrrolidine-2-carboxylic acid derivative (compound c1) can lead to racemization at the 2-position.

- To prevent this, the protecting group on the carboxyl function is first removed, and then alkylation is performed, which preserves the stereochemistry.

- Catalytic hydrogenation of double bonds in intermediates can yield cis isomers without racemization if starting from a single enantiomer, an unexpected technical advantage over typical racemic outcomes in hydrogenation reactions.

Catalytic Hydrogenation

- When intermediates contain double bonds, catalytic hydrogenation is used to saturate these bonds.

- The process is carefully controlled to maintain stereochemical integrity, yielding cis isomers preferentially.

- This step is crucial in the synthesis of certain pyrrolidine derivatives related to the target compound.

Salt Formation

- The free base form of the compound is converted to the hydrochloride salt by treatment with hydrochloric acid.

- This step improves compound stability and solubility, facilitating handling and further applications.

Representative Synthetic Route Summary

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of hydroxyl/protected pyrrolidine | Metallic sodium, sodium hydride, or n-butyllithium | Forms alkoxide intermediate |

| 2 | Alkylation with 4-iodobenzyl halide | Phase transfer catalyst (quaternary ammonium salt, PEG) | Direct alkylation may cause racemization if carboxyl protected |

| 3 | Deprotection of carboxyl group (if protected) | Acidic or basic hydrolysis | Precedes alkylation to avoid racemization |

| 4 | Catalytic hydrogenation (if applicable) | Hydrogen gas, Pd/C catalyst | Yields cis isomer, preserves stereochemistry |

| 5 | Formation of hydrochloride salt | HCl in suitable solvent | Enhances stability and solubility |

Research Findings and Technical Advantages

- The method of removing the protecting group before alkylation effectively prevents racemization, maintaining the (2S,4R) stereochemistry crucial for biological activity.

- Catalytic hydrogenation of double bonds in intermediates derived from single enantiomers yields cis isomers without racemization, which is contrary to common expectations of racemic mixtures in such reactions.

- The preparation method uses relatively inexpensive raw materials and mild reaction conditions, making it cost-effective and scalable for industrial production.

- Phase transfer catalysis enhances reaction efficiency and selectivity in the alkylation step.

Summary Table of Key Preparation Parameters

| Parameter | Details | Impact on Synthesis |

|---|---|---|

| Base for activation | Metallic sodium, sodium hydride, n-butyllithium | Efficient formation of alkoxide intermediate |

| Alkylating agent | 4-iodobenzyl halide | Introduces 4-(4-iodobenzyl) substituent |

| Phase transfer catalyst | Quaternary ammonium salts, PEG | Enhances reaction rate and selectivity |

| Protecting group strategy | Removal before alkylation | Prevents racemization at chiral center |

| Catalytic hydrogenation | Pd/C catalyst, H2 gas | Produces cis isomer, preserves stereochemistry |

| Salt formation | HCl treatment | Stabilizes compound as hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: The iodobenzyl group can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The iodobenzyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzyl-Modified Proline Derivatives

The target compound belongs to a class of 4-substituted pyrrolidine-2-carboxylic acid derivatives. Key structural analogs differ in the substituent on the benzyl group or the stereochemistry of the pyrrolidine ring. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Biological Activity

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with CAS number 1049744-44-6, is a chiral compound that has garnered attention in various fields of biological research. This article explores its biological activity, applications, and relevant research findings.

The compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. It has been studied for its potential role as a modulator of ionotropic glutamate receptors (iGluRs), particularly NMDA receptors, which are crucial in synaptic plasticity and memory function. Research indicates that derivatives of pyrrolidine compounds can selectively inhibit certain receptor subtypes, which may lead to therapeutic applications in neurodegenerative diseases and psychiatric disorders .

2. Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications in the pyrrolidine ring and the introduction of halogen substituents (such as iodine) significantly impact the compound's potency and selectivity for NMDA receptor subtypes. For instance, analogues with varying halogen substitutions demonstrated differing inhibitory effects on NMDA receptor activity, with some achieving IC values as low as 200 nM .

1. Drug Development

The compound serves as a valuable scaffold in drug development, particularly for designing new therapeutic agents targeting neurological conditions. Its ability to modulate receptor activity makes it a candidate for developing drugs aimed at treating disorders such as Alzheimer's disease and schizophrenia .

2. Peptide Synthesis

(2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is also utilized in peptide synthesis, especially in solid-phase peptide synthesis (SPPS). It acts as a building block for creating complex peptide structures with high purity, facilitating advancements in bioconjugation techniques that enhance drug delivery systems .

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of various pyrrolidine derivatives, including (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, demonstrated significant neuroprotective properties in models of oxidative stress-induced neuronal damage. The compound was shown to reduce cell death and promote neuronal survival through modulation of glutamate receptor signaling pathways .

Case Study 2: Selective NMDA Receptor Antagonism

In another investigation focusing on NMDA receptors, researchers synthesized multiple analogues of the parent compound to evaluate their selectivity and potency. Results indicated that certain modifications led to enhanced selectivity for GluN1/GluN2A over GluN1/GluN2B-D NMDA receptors, suggesting potential therapeutic advantages in treating conditions associated with excitotoxicity .

Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Neuropharmacological Effects | Reduced oxidative stress-induced neuronal damage | Potential treatment for neurodegenerative diseases |

| NMDA Receptor Antagonism | Enhanced selectivity for specific receptor subtypes | Development of targeted therapies with fewer side effects |

Q & A

Q. What are the recommended storage conditions and handling protocols for (2S,4R)-4-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

The compound should be stored at 2–8°C in a tightly sealed container to prevent moisture absorption and degradation . Handling requires personal protective equipment (PPE), including nitrile gloves and safety goggles, due to its irritant properties (H315, H319, H335 hazard codes). Work should be conducted in a fume hood to avoid inhalation exposure . Always consult the Safety Data Sheet (SDS) for specific emergency measures, such as skin/eye rinsing protocols .

Q. How can researchers confirm the stereochemical configuration of this compound during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for stereochemical validation. For example, coupling constants in -NMR (e.g., -values for pyrrolidine ring protons) and -NMR shifts can differentiate (2S,4R) from (2R,4S) diastereomers. High-Resolution Mass Spectrometry (HRMS) further confirms molecular weight and purity (e.g., [M+H] peak at 367.61) . X-ray crystallography, though not explicitly documented here, is recommended for absolute configuration determination.

Q. What synthetic routes are commonly used to prepare this compound and its Boc/Fmoc-protected derivatives?

A standard route involves:

Alkylation : Introducing the 4-iodobenzyl group to a pyrrolidine scaffold via SN2 reaction.

Carboxylic acid activation : Using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to stabilize the carboxylic acid during synthesis.

Hydrochloride salt formation : Final treatment with HCl in ethanol or diethyl ether .

For Boc-protected intermediates (e.g., CAS 959573-98-9), purity ≥97% is achievable via HPLC purification .

Q. What analytical techniques are suitable for assessing purity and structural integrity?

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to verify ≥95% purity .

- Melting point analysis : A sharp range (e.g., 130–136°C for related compounds) indicates crystallinity and purity .

- FT-IR : Confirms functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm) .

Advanced Research Questions

Q. How does the 4-iodobenzyl group influence the compound’s conformational stability and hydrophobic interactions?

The bulky, electron-rich iodobenzyl group induces steric hindrance , stabilizing the (2S,4R) configuration by restricting pyrrolidine ring puckering. This enhances hydrophobic interactions in protein-binding studies, as seen in analogous proline derivatives used in peptide synthesis . Computational modeling (e.g., molecular dynamics) can predict binding affinities to targets like enzymes or receptors.

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

- Low-temperature coupling : Perform reactions at 0–4°C to reduce epimerization.

- Activating agents : Use HOBt/DIC or Oxyma Pure®/DIC for milder activation .

- Pseudoproline derivatives : Incorporate temporary conformational constraints (e.g., Fmoc-Pro(4-p-F-Ph)-OH) to prevent aggregation and racemization .

Q. How can researchers design experiments to evaluate this compound’s potential as a enzyme inhibitor or receptor modulator?

- Kinetic assays : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to immobilized receptors.

- Cellular assays : Test cytotoxicity and target engagement in HEK293 or CHO cells expressing recombinant receptors .

Q. How can contradictions in reported biological activity data for structurally similar analogs be resolved?

- Meta-analysis : Compare IC values across studies, adjusting for assay conditions (pH, temperature).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing iodine with chlorine) to isolate pharmacophoric features.

- Orthogonal validation : Confirm activity using both biochemical (e.g., enzyme inhibition) and cellular (e.g., gene expression) readouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.